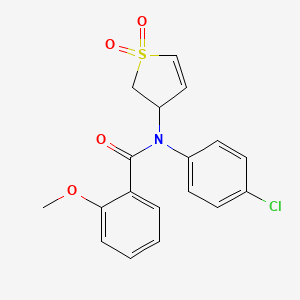
6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate is a fluorinated benzimidazole derivative Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and glyoxal.
Cyclization: The reaction between 4-fluoroaniline and glyoxal under acidic conditions leads to the formation of the benzimidazole ring.
Hydration: The final step involves the hydration of the compound to obtain the hydrate form.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of benzimidazole alcohols or aldehydes.
Substitution: Formation of various substituted benzimidazole derivatives.
科学的研究の応用
6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The carboxylic acid group plays a crucial role in its solubility and bioavailability.
類似化合物との比較
Similar Compounds
1H-Benzimidazole-2-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
5-Fluoro-1H-benzimidazole-2-carboxylic acid: Fluorine atom at a different position, leading to variations in reactivity and applications.
6-Chloro-1H-benzimidazole-2-carboxylic acid:
Uniqueness
6-Fluoro-1H-benzimidazole-2-carboxylic acid hydrate is unique due to the presence of the fluorine atom at the 6th position, which significantly enhances its chemical stability, reactivity, and potential biological activities compared to its non-fluorinated counterparts.
特性
IUPAC Name |
6-fluoro-1H-benzimidazole-2-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2.H2O/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13;/h1-3H,(H,10,11)(H,12,13);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZALCMJIMJPMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-cyclopentylacetamide](/img/structure/B2752365.png)




![(5E)-3-(2-{5-[ethyl(phenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2752374.png)
![Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2752375.png)
![4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2752376.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2752380.png)
![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-phenylacetate](/img/structure/B2752382.png)


![1-Methyl-3-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]urea](/img/structure/B2752387.png)
